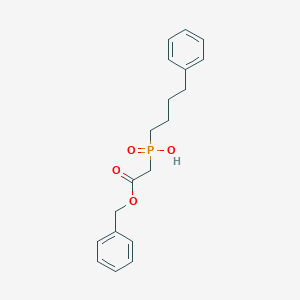

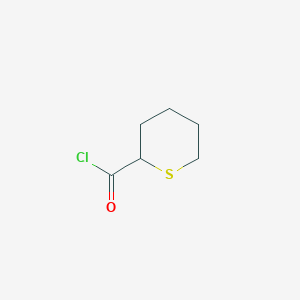

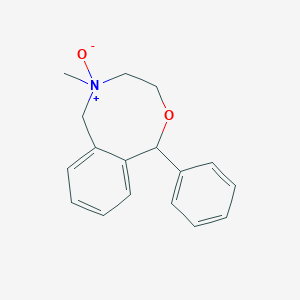

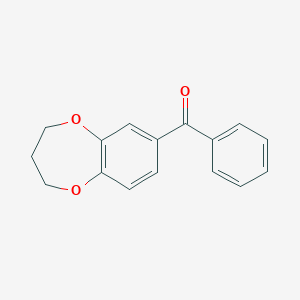

![molecular formula C8H16N2O B119053 ((3R,8AS)-八氢吡咯并[1,2-a]吡嗪-3-基)甲醇 CAS No. 155225-19-7](/img/structure/B119053.png)

((3R,8AS)-八氢吡咯并[1,2-a]吡嗪-3-基)甲醇

描述

The compound ((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol is a derivative of octahydropyrido[1,2-a]pyrazine, which is a structural motif found in various heterocyclic compounds. These compounds are of interest due to their potential pharmacological properties and their use as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of related octahydropyrido[1,2-a]pyrazine derivatives has been explored in the literature. For instance, a sequential oxonium-olefin-alkyne cyclization process has been employed to synthesize (octahydro-1H-pyrano[3,4-c]pyridin-5-yl)methanone derivatives, which share a similar fused bicyclic structure to ((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol. This process involves a cascade cyclization of aldehydes with a specific enol ether and is facilitated by BF3·OEt2 at room temperature, yielding products with good diastereoselectivities .

Molecular Structure Analysis

The molecular structure of ((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol is characterized by a bicyclic system that includes a pyrrolo and a pyrazine ring. This structure is closely related to the octahydropyrano[3,2-b]pyrrole derivatives, which are synthesized through a double reductive amination of pyranose derivatives. These compounds exhibit high stereoselectivity, which is a crucial factor in the biological activity and synthesis of chiral molecules .

Chemical Reactions Analysis

The chemical reactivity of octahydropyrido[1,2-a]pyrazine derivatives has been studied, revealing that these compounds can undergo various transformations. For example, oxidation of octahydropyrido[1,2-a]pyrazine derivatives with mercuric acetate leads to hexahydro-2H-pyrido[1,2-a]pyrazin-1-ones. These compounds can further react with methyl iodide to form methiodides, which upon reduction yield a 10-membered ring lactam. Such transformations demonstrate the versatility of the octahydropyrido[1,2-a]pyrazine scaffold in synthetic chemistry .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of ((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol are not detailed in the provided papers, the properties of similar compounds can be inferred. The octahydropyrido[1,2-a]pyrazine derivatives are likely to have moderate polarity due to the presence of nitrogen atoms and potential for hydrogen bonding. Their solubility in organic solvents and reactivity can be influenced by the presence of substituents and the stereochemistry of the bicyclic system. The stereoselective synthesis methods suggest that the chiral centers in these molecules are significant for their chemical behavior and potential biological activity .

科学研究应用

吡唑衍生物的合成和生物学评价

吡唑,一类杂环化合物,因其重要的农用化学和药物活性而受到认可。这些化合物在微波条件下由肼和查耳酮衍生物合成,表现出广泛的生物活性,包括除草剂、抗菌剂、抗真菌剂、抗病毒剂和抗氧化剂特性 (Sheetal 等人,2018)。这项研究强调了吡唑衍生物的多功能性,表明与“((3R,8AS)-八氢吡咯并[1,2-a]吡嗪-3-基)甲醇”类似的化合物具有潜在的药物和农用化学应用。

甲醇作为氢源

甲醇作为液体氢载体,通过蒸汽重整、部分氧化和自热重整为氢气生产提供了一条可持续的途径。以铜为基础的催化剂以其对 CO2 的高活性和选择性而闻名,在这些过程中起着至关重要的作用。催化剂开发和反应器技术的进步提高了从甲醇生产氢气的效率,支持了它在氢甲醇经济中的应用 (G. García 等人,2021)。这突出了甲醇在可持续能源和化学合成中的重要性,表明相关化合物在能量存储和转换中的潜在研究应用。

甲烷氧化菌和甲烷转化

甲烷氧化菌,以甲烷作为其唯一碳源的细菌,提供了一种将甲烷转化为有价值的产品(如甲醇、甲醛和有机酸)的生物技术方法。这些细菌不仅有助于甲烷生物转化,还有助于生物修复和生产生物聚合物和脂质。基因工程进一步扩展了它们在生产新化合物中的适用性 (P. Strong 等人,2015)。这项研究指出了甲醇和相关化合物在生物技术和环境管理中的潜力。

甲醇在燃料电池和能源系统中的应用

甲醇是直接甲醇燃料电池 (DMFC) 的关键组成部分,提供了一种燃烧干净、高效的能源。对铂电极上甲醇氧化的研究以及甲醇不渗透聚合物电解质的开发突出了在燃料电池中使用甲醇的挑战和进步。这些研究有助于理解甲醇在可再生能源技术中的作用 (A. Heinzel 等人,1999; Jamie L. Cohen 等人,2007)。这强调了甲醇及其衍生物在解决能量存储和转换挑战方面的重要性。

属性

IUPAC Name |

[(3R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c11-6-7-5-10-3-1-2-8(10)4-9-7/h7-9,11H,1-6H2/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHDBTQQKKWIIQ-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNC(CN2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN[C@H](CN2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401222867 | |

| Record name | (3R,8aS)-Octahydropyrrolo[1,2-a]pyrazine-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401222867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol | |

CAS RN |

155225-19-7 | |

| Record name | (3R,8aS)-Octahydropyrrolo[1,2-a]pyrazine-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155225-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,8aS)-Octahydropyrrolo[1,2-a]pyrazine-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401222867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。